6-Benzyl-3-(3,4-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole 6-Benzyl-3-(3,4-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Brand Name: Vulcanchem
CAS No.: 878430-06-9
VCID: VC0483349
InChI: InChI=1S/C18H16N4O2S/c1-23-14-9-8-13(11-15(14)24-2)17-19-20-18-22(17)21-16(25-18)10-12-6-4-3-5-7-12/h3-9,11H,10H2,1-2H3
SMILES: COC1=C(C=C(C=C1)C2=NN=C3N2N=C(S3)CC4=CC=CC=C4)OC
Molecular Formula: C18H16N4O2S
Molecular Weight: 352.4g/mol

6-Benzyl-3-(3,4-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

CAS No.: 878430-06-9

Main Products

VCID: VC0483349

Molecular Formula: C18H16N4O2S

Molecular Weight: 352.4g/mol

6-Benzyl-3-(3,4-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole - 878430-06-9

CAS No. 878430-06-9
Product Name 6-Benzyl-3-(3,4-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Molecular Formula C18H16N4O2S
Molecular Weight 352.4g/mol
IUPAC Name 6-benzyl-3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Standard InChI InChI=1S/C18H16N4O2S/c1-23-14-9-8-13(11-15(14)24-2)17-19-20-18-22(17)21-16(25-18)10-12-6-4-3-5-7-12/h3-9,11H,10H2,1-2H3
Standard InChIKey JJMASAGLSPOPCC-UHFFFAOYSA-N
SMILES COC1=C(C=C(C=C1)C2=NN=C3N2N=C(S3)CC4=CC=CC=C4)OC
Canonical SMILES COC1=C(C=C(C=C1)C2=NN=C3N2N=C(S3)CC4=CC=CC=C4)OC
PubChem Compound 3163915
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator